

^1H NMR and ^{13}C NMR spectra of 3-bromophthalic acid

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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectra of **3-Bromophthalic Acid**

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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ^1H and ^{13}C NMR spectra of **3-bromophthalic acid** ($\text{C}_8\text{H}_5\text{BrO}_4$), a valuable building block in organic synthesis.[1] As direct experimental spectra are not universally published, this paper synthesizes data from analogous compounds and established spectroscopic principles to present a comprehensive, predicted spectral analysis. We delve into the theoretical underpinnings of chemical shifts and coupling constants, explain the rationale behind spectral assignments, and provide a robust, field-proven protocol for acquiring high-quality NMR data for this class of compounds. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical verification.

Introduction: The Structural Significance of 3-Bromophthalic Acid

3-Bromophthalic acid is a substituted aromatic dicarboxylic acid. Its structure, featuring a benzene ring functionalized with two adjacent carboxylic acid groups and a bromine atom, makes it a versatile intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1]

The precise arrangement of these functional groups governs its reactivity and the properties of the resulting materials.

Accurate structural confirmation is paramount. NMR spectroscopy serves as the gold standard for this purpose, offering a non-destructive method to map the carbon-hydrogen framework of a molecule. This guide will interpret the predicted ^1H and ^{13}C NMR spectra, providing a foundational reference for scientists working with this compound.

Molecular Structure and Predicted NMR Features

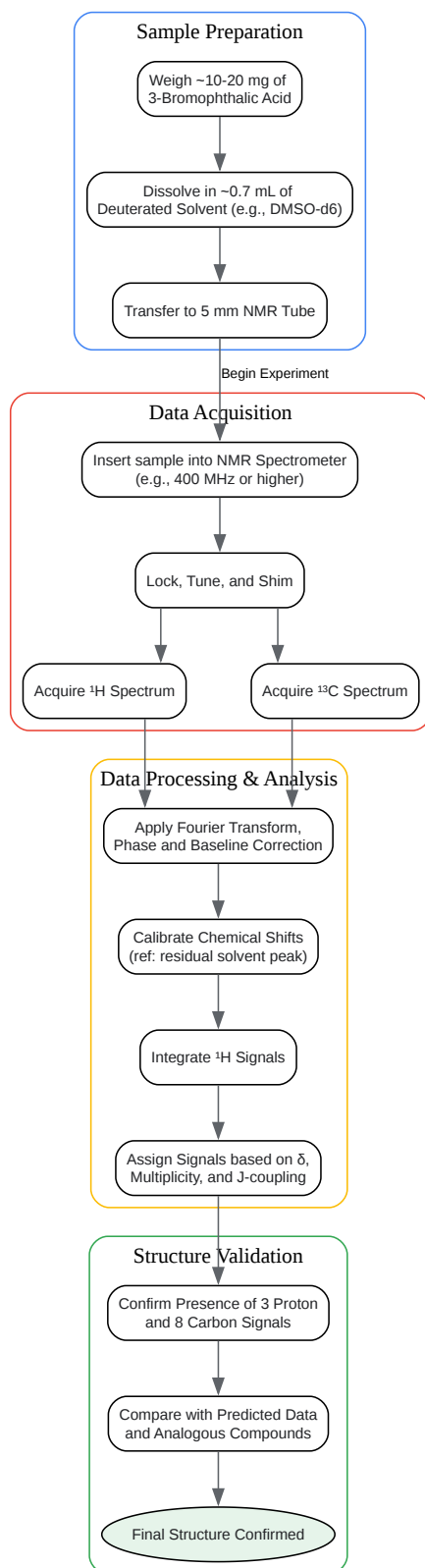
The structure of **3-bromophthalic acid** is fundamentally asymmetric. This lack of symmetry is a critical first observation, as it dictates that every carbon and hydrogen atom in the molecule resides in a unique chemical environment. Consequently, we predict:

- ^1H NMR: Three distinct signals for the three aromatic protons.
- ^{13}C NMR: Eight distinct signals: six for the aromatic carbons and two for the carboxyl carbons.

The electron-withdrawing nature of the two carboxylic acid groups and the electronegativity and heavy atom effect of bromine are the primary factors influencing the spectral features.[\[2\]](#)

Logical Workflow for NMR-Based Structural Elucidation

The following diagram outlines the systematic process from sample handling to final structural verification, a self-validating system ensuring data integrity and accurate interpretation.



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Caption: Experimental workflow from sample preparation to structure confirmation.

Predicted ^1H NMR Spectrum Analysis

The three protons on the aromatic ring (H-4, H-5, H-6) form a complex spin system. Their chemical shifts (δ) are influenced by the electronic effects of the substituents. Both the carboxylic acid and bromine groups are deactivating, leading to an overall downfield shift for all aromatic protons compared to benzene (δ 7.34 ppm).

Causality behind Chemical Shifts:

- H-6: This proton is positioned between two electron-withdrawing carboxylic acid groups. It is expected to be the most deshielded (furthest downfield) due to the combined inductive and anisotropic effects of these groups.
- H-4: This proton is ortho to a carboxylic acid group and meta to the bromine and the second carboxylic acid. It will be significantly deshielded.
- H-5: This proton is meta to both carboxylic acid groups and ortho to the bromine. It is expected to be the least deshielded (most upfield) of the three aromatic protons.

Spin-Spin Coupling: The protons will exhibit splitting patterns based on their proximity to one another, following established coupling constant (J) ranges:

- Ortho coupling ($^3J_{\text{HH}}$): 7–9 Hz (between adjacent protons, e.g., H-4/H-5, H-5/H-6).
- Meta coupling ($^4J_{\text{HH}}$): 2–3 Hz (between protons separated by one carbon, e.g., H-4/H-6).
- Para coupling ($^5J_{\text{HH}}$): 0–1 Hz (negligible).

This will result in complex multiplets. For instance, H-5 will likely appear as a doublet of doublets (or a triplet if $J_{\text{H4-H5}} \approx J_{\text{H5-H6}}$). H-4 and H-6 will also appear as complex multiplets, likely doublet of doublets, reflecting both ortho and meta couplings. The two carboxylic acid protons will appear as a single, broad singlet far downfield (>12 ppm), and its integral will correspond to 2H.

Table 1: Predicted ^1H NMR Data for 3-Bromophthalic Acid (in DMSO- d_6)

Proton Assignment	Predicted δ (ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Integration
-COOH	> 12.0	Broad Singlet (br s)	-	2H
H-6	7.9 – 8.1	Doublet of Doublets (dd)	$^3J_{\text{H6-H5}} \approx 7\text{-}8$, $^4J_{\text{H6-H4}} \approx 2\text{-}3$	1H
H-4	7.8 – 8.0	Doublet of Doublets (dd)	$^3J_{\text{H4-H5}} \approx 8\text{-}9$, $^4J_{\text{H4-H6}} \approx 2\text{-}3$	1H
H-5	7.6 – 7.8	Triplet or dd	$^3J_{\text{H5-H4}} \approx 8\text{-}9$, $^3J_{\text{H5-H6}} \approx 7\text{-}8$	1H

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

Predicted ^{13}C NMR Spectrum Analysis

The asymmetry of the molecule ensures eight unique carbon signals. The chemical shifts are predicted based on standard values for substituted benzenes.

Causality behind Chemical Shifts:

- Carboxyl Carbons (C-7, C-8): These carbons are part of a C=O double bond and are the most deshielded, appearing furthest downfield (165-175 ppm).
- Substituted Aromatic Carbons (C-1, C-2, C-3): These are quaternary carbons and will typically show lower intensity signals.
 - C-3: The carbon directly attached to bromine. Its chemical shift is influenced by a combination of bromine's electronegativity and the "heavy atom effect," which can cause a more upfield shift than expected based on electronegativity alone.[\[2\]](#)[\[3\]](#)
 - C-1 & C-2: These carbons are attached to the electron-withdrawing carboxylic acid groups and will be downfield relative to other aromatic carbons.

- Protonated Aromatic Carbons (C-4, C-5, C-6): These carbons will appear in the typical aromatic region (120-140 ppm). Their relative shifts will depend on the combined electronic effects of the three substituents.

Table 2: Predicted ^{13}C NMR Data for 3-Bromophthalic Acid (in DMSO- d_6)

Carbon Assignment	Predicted δ (ppm)	Notes
C-7, C-8 (-COOH)	167 – 170	Two distinct signals, most downfield.
C-1, C-2	132 – 138	Quaternary, attached to -COOH groups.
C-6	130 – 135	Protonated, adjacent to two -COOH groups.
C-4	128 – 133	Protonated.
C-5	125 – 130	Protonated.
C-3	120 – 125	Quaternary, attached to Br (heavy atom effect).

Note: These are estimated values. 2D NMR techniques like HSQC and HMBC would be required for unambiguous assignment.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to yield high-resolution, unambiguous NMR data.

Objective: To acquire ^1H and ^{13}C NMR spectra suitable for structural confirmation.

Materials:

- 3-Bromophthalic Acid** (CAS 116-69-8), 97% or higher purity
- Deuterated Dimethyl Sulfoxide (DMSO- d_6), 99.8 atom % D

- 5 mm NMR Tubes, high precision
- Volumetric Pipettes and Glassware

Instrumentation:

- NMR Spectrometer, 400 MHz or higher field strength
- NMR Data Processing Software

Step-by-Step Protocol:

- Sample Preparation: a. Weigh approximately 15 mg of **3-bromophthalic acid** directly into a clean, dry vial. b. Add 0.7 mL of DMSO-d₆ using a calibrated pipette. The use of DMSO-d₆ is recommended due to its excellent solvating power for carboxylic acids and its convenient residual solvent peak for referencing (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm). c. Gently agitate the vial to ensure complete dissolution. A brief period in an ultrasonic bath may be used if necessary. d. Transfer the clear solution to a 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm).
- Instrument Setup & Calibration: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the field frequency onto the deuterium signal from the DMSO-d₆ solvent. c. Perform automatic or manual tuning and matching of the probe for both the ¹H and ¹³C frequencies. d. Shim the magnetic field to achieve high homogeneity, aiming for a narrow, symmetrical lineshape on the residual solvent peak.
- ¹H NMR Acquisition: a. Load a standard 1D proton experiment. b. Set the spectral width to cover a range of -2 to 14 ppm. c. Use a 30° or 45° pulse angle to allow for a short relaxation delay (e.g., 1-2 seconds). d. Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. e. Acquire the Free Induction Decay (FID).
- ¹³C NMR Acquisition: a. Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30). b. Set the spectral width to cover a range of 0 to 200 ppm. c. Use a relaxation delay of 2 seconds. d. Set a sufficient number of scans (e.g., 1024 or more) as ¹³C has a much lower natural abundance than ¹H. Acquisition may take several minutes to hours. e. Acquire the FID.

- Data Processing: a. Apply an exponential window function to the FID to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the FID into the frequency domain spectrum. c. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. d. Apply a baseline correction algorithm. e. Calibrate the chemical shift axis. For the ^1H spectrum, set the residual DMSO peak to 2.50 ppm. For the ^{13}C spectrum, set the DMSO- d_6 septet to 39.52 ppm. f. Integrate the peaks in the ^1H spectrum.

Conclusion

This guide provides a robust framework for understanding and acquiring the ^1H and ^{13}C NMR spectra of **3-bromophthalic acid**. Based on fundamental principles and data from analogous structures, we have predicted a spectrum characterized by three unique aromatic proton signals and eight distinct carbon signals, reflecting the molecule's inherent asymmetry. The provided experimental protocol offers a reliable, self-validating method for obtaining high-quality data, enabling researchers to confidently verify the structure and purity of this important synthetic intermediate. The principles discussed herein are broadly applicable to the structural elucidation of other substituted aromatic compounds.

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